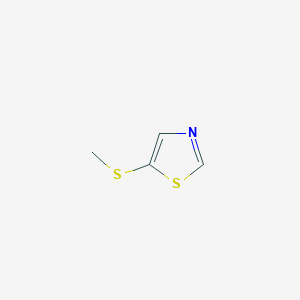

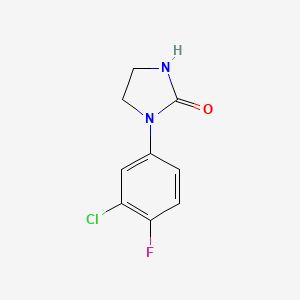

![molecular formula C22H23N3O3 B2807024 1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-60-8](/img/structure/B2807024.png)

1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with a phenyl group (a ring of six carbon atoms, typical in many organic compounds) and a 3,4-dimethoxyphenyl group (a phenyl group with two methoxy (O-CH3) groups attached). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains a pyrrolopyrazine ring, which is a type of fused heterocyclic ring (a ring containing non-carbon atoms, in this case, nitrogen). This ring is likely planar or nearly planar due to the nature of the atoms involved. The compound also contains phenyl rings, which are planar, and amide functionality, which can participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amide could potentially undergo hydrolysis under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, and the heterocyclic ring might also have unique reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings and a heterocyclic ring could contribute to its stability and potentially its solubility in organic solvents. The amide functionality could allow for hydrogen bonding, which might influence its solubility in water and its melting and boiling points .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

- Research has explored the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating significant antitumor activity against human breast adenocarcinoma cell lines. These compounds include various modifications that enhance their biological activity, highlighting the potential of pyrazole derivatives in cancer treatment (Abdellatif et al., 2014).

Crystal Structure Analysis

- The crystal and molecular structure of a compound similar to the requested one has been determined, providing insights into its potential interactions and stability. Such studies are crucial for understanding how these compounds might interact with biological targets (Prabhuswamy et al., 2016).

Antimalarial Activity

- The synthesis and heme polymerization inhibitory activity (HPIA) of pyrazole derivatives have been investigated, showing significant antimalarial properties. This suggests the therapeutic potential of these compounds in treating malaria (Ekawati et al., 2020).

Anti-inflammatory and Antimicrobial Activity

- Novel pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These studies have revealed compounds with minimal ulcerogenic activity and promising antimicrobial effects, offering potential new treatments for inflammation and infection (El‐Hawash & El-Mallah, 1998).

Antioxidant Studies

- Research into N-substituted benzyl/phenyl derivatives of dihydropyrazolo[4,3-c][1,2]benzothiazin has demonstrated significant antioxidant activities. These compounds' ability to scavenge free radicals suggests their potential use in designing treatments for diseases caused by oxidative stress (Ahmad et al., 2012).

Cytotoxic Heterocyclic Compounds

- The utilization of propenone derivatives in synthesizing new cytotoxic heterocyclic compounds has been explored, with some compounds showing promising growth inhibitory effects against cancer cell lines. This research contributes to the development of new anticancer agents (Mansour et al., 2020).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the 18-kDa translocator protein (TSPO) . TSPO is an 18-kDa carrier protein with five transmembrane domains localized on the outer mitochondrial membrane of steroid-producing cells of the nervous system . The transport of cholesterol to the inner mitochondrial membrane, which provides the biosynthesis of neurosteroids, is the main function of TSPO .

Mode of Action

The compound interacts with TSPO, leading to the activation of cholesterol transfer and an increase in the biosynthesis of neurosteroids . Neurosteroids have a specific binding site on the GABA A receptor , the interaction with which increases the frequency of the chloride channel opening, which enhances the inhibition of the transmission of nervous excitation . The anxiolytic effect of neurosteroids is free from the undesirable effects of benzodiazepines .

Biochemical Pathways

The compound affects the pathway involving the transport of cholesterol to the inner mitochondrial membrane . This process is crucial for the biosynthesis of neurosteroids . The compound’s interaction with TSPO leads to an increase in neurosteroid biosynthesis , which in turn affects the functioning of the GABA A receptor .

Pharmacokinetics

The synthesized compounds have been reported to have a favorable profile of admet characteristics , which determines their prospects for development as medicines .

Result of Action

The compound’s action results in an increase in the biosynthesis of neurosteroids . This leads to an enhancement in the inhibition of the transmission of nervous excitation . An anxiolytic activity was detected in eight compounds at doses of 0.1–5.0 mg/kg with intraperitoneal administration under conditions of emotional stress .

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-27-19-11-10-16(15-20(19)28-2)21-18-9-6-12-24(18)13-14-25(21)22(26)23-17-7-4-3-5-8-17/h3-12,15,21H,13-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDRZHXQSFNNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

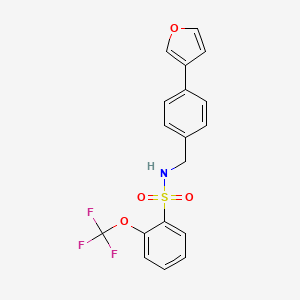

![4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B2806941.png)

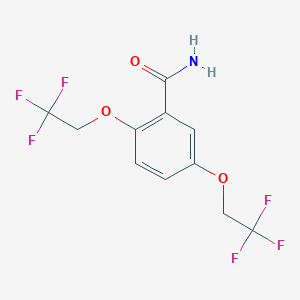

amino]-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2806944.png)

![3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2806945.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2806951.png)

![2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2806960.png)

![6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2806961.png)